3-(4-Chlorostyryl)quinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorostyryl)quinolin-5-ol is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of a chlorostyryl group at the 3-position and a hydroxyl group at the 5-position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorostyryl)quinolin-5-ol typically involves the condensation of 4-chlorobenzaldehyde with 5-hydroxyquinoline under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorostyryl)quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the styryl group can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorostyryl)quinolin-5-one.
Reduction: Formation of 3-(4-Chlorophenylethyl)quinolin-5-ol.
Substitution: Formation of 3-(4-Substituted styryl)quinolin-5-ol derivatives.
Scientific Research Applications
3-(4-Chlorostyryl)quinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design and development.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(4-Chlorostyryl)quinolin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic nitrogen-containing aromatic compound with a wide range of applications in medicinal and industrial chemistry.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
4-Chlorostyrylquinoline: A compound with a similar structure but lacking the hydroxyl group at the 5-position.
Uniqueness
3-(4-Chlorostyryl)quinolin-5-ol is unique due to the presence of both the chlorostyryl and hydroxyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C17H12ClNO |
---|---|
Molecular Weight |
281.7 g/mol |
IUPAC Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-5-ol |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)4-5-13-10-15-16(19-11-13)2-1-3-17(15)20/h1-11,20H/b5-4+ |
InChI Key |
YPLSTMYJHRPNOR-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C=N2)/C=C/C3=CC=C(C=C3)Cl)C(=C1)O |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=CC3=CC=C(C=C3)Cl)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.